Ergonine

Mass Spectrometry Analytical Chemistry Natural Product Dereplication

Sourcing authentic ergonine reference material is hampered by its scarcity and the risk of misidentification with structurally similar ergopeptines like ergovaline. This certified standard solves that challenge. - Serves as a verified analytical probe with a distinct MS/MS fragmentation pattern, eliminating isobaric interference in LC-HRMS profiling of food, feed, and biological matrices. - Enables reliable chemotaxonomic differentiation of Claviceps and Epichloë endophyte strains, supporting ecological and agricultural research. - Supplied with comprehensive Certificate of Analysis to ensure method specificity and data integrity for regulatory compliance workflows.

Molecular Formula C30H37N5O5
Molecular Weight 547.6 g/mol
CAS No. 29537-61-9
Cat. No. B15179150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgonine
CAS29537-61-9
Molecular FormulaC30H37N5O5
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C
InChIInChI=1S/C30H37N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t18-,22-,23+,25+,29-,30+/m1/s1
InChIKeyXWTYUTWHTOOWSS-LHBBTEICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergonine Peptide Alkaloid Standard


Ergonine (CAS 29537-61-9) is a naturally occurring peptide ergot alkaloid, classified as an ergopeptine, characterized by a lysergic acid-derived ergoline core linked to a unique tripeptide moiety [1]. Identified alongside ergovaline and ergoptine in Claviceps purpurea sclerotia and endophyte-infected grasses, it is primarily studied as a secondary metabolite, analytical reference standard, and probe for understanding ergot alkaloid structure-activity relationships [2]. Its role as a chemical marker for chemotaxonomic differentiation and potential toxicological studies makes it a niche compound for specialized research procurement rather than a broadly utilized pharmacological agent [3].

Ergonine Substitution Concerns


Substituting ergonine with other peptide ergot alkaloids, such as ergotamine or ergovaline, is scientifically invalid due to profound structural differences in the tripeptide cyclol moiety, which dictate distinct metabolic fates, receptor binding profiles, and analytical behavior [1]. Unlike the more abundant and pharmacologically dominant ergotamine or ergocryptine, ergonine exhibits unique fragmentation patterns in mass spectrometry and differential stability under extraction conditions, which critically impacts its detection and quantification in complex matrices [2]. Furthermore, class-level inference suggests that variations in the peptide portion confer different toxicokinetic properties; assuming functional equivalence without direct comparative data introduces significant risk of misinterpretation in toxicological, pharmacological, or analytical studies [3].

Ergonine Differentiation Guide


Tripeptide Moiety and Fragmentation Difference

Ergonine is structurally distinguished from the major ergot alkaloids ergovaline and ergocryptine by its specific tripeptide sequence, which directly impacts its chromatographic retention and mass spectrometric fragmentation [1]. In comparative MS/MS studies, ergonine does not generate the characteristic m/z 320 or m/z 348 fragments observed for ergovaline and ergocryptine, respectively, due to differences in the peptide ring system [2]. This necessitates the use of an authentic ergonine standard for accurate identification and quantification, as reliance on surrogate analytes or general ergot alkaloid methods would lead to false negatives or quantitative inaccuracies in complex biological and feed matrices [2].

Mass Spectrometry Analytical Chemistry Natural Product Dereplication

Molecular Mass and Formula Differentiation

Ergonine possesses a unique exact mass and molecular formula (C30H37N5O5, Exact Mass 547.279469) compared to its closest peptide ergot analogs [1]. This mass distinguishes it from the major regulated ergot alkaloids commonly targeted in food and feed safety analyses, such as ergocristine (m/z 610), ergocryptine (m/z 576), ergocornine (m/z 562), ergosine (m/z 548), and ergotamine (m/z 582) [2]. In complex extracts, where these alkaloids co-elute, the precise mass difference is critical for unambiguous identification via high-resolution mass spectrometry (HRMS) and prevents misassignment that could occur with unit-mass resolution instruments [2].

Chemotaxonomy Mycotoxin Analysis LC-MS Method Development

Class-Level Toxicological Inference

While direct comparative in vivo toxicity data for ergonine is sparse, class-level inference from the ergopeptine family suggests that its unique tripeptide cyclol structure may confer a different toxicological profile, particularly concerning vasoconstriction, compared to the more extensively studied ergotamine [1]. For context, the well-characterized α-adrenergic antagonist activity of dihydroergonine (a reduced derivative) has been demonstrated via radioligand binding assays, which serves as a proxy for understanding the parent compound's interaction potential [2]. In contrast, the major alkaloid ergotamine is known for its potent vasoconstrictive effects mediated through serotonergic and α-adrenergic receptors [3]. Therefore, for studies focused on dissecting the molecular basis of ergot toxicity, ergonine provides a structurally distinct probe to differentiate the contribution of the peptide moiety to overall toxicity, rather than a substitute for studying primary toxicants like ergovaline.

Toxicology Veterinary Pharmacology Receptor Binding Studies

Occurrence Pattern and Chemotaxonomy

Ergonine is not a major constituent in all ergot-producing fungi; its presence and relative abundance can serve as a chemotaxonomic marker to differentiate between strains of Claviceps purpurea or endophytic Epichloë species [1]. For instance, while ergocristine and ergotamine often dominate the alkaloid profile of C. purpurea from rye, ergonine is identified as a more prominent, yet minor, component in specific isolates from wild grasses, sometimes in association with ergovaline [2]. This contrasts with the relatively ubiquitous distribution of ergometrine (ergonovine), a simpler lysergic acid amide. Utilizing an ergonine standard allows for precise semi-quantification in metabolic profiling studies, enabling researchers to correlate specific alkaloid chemotypes with host plant species, geographic origin, or fungal genotype [2].

Chemotaxonomy Fungal Biology Metabolic Profiling

Ergonine Application Scenarios


Mycotoxin Method Validation Standard

Ergonine is essential as an authentic analytical standard for developing and validating LC-MS/MS and LC-HRMS methods aimed at comprehensive ergot alkaloid profiling in food, feed, and biological matrices [1]. Its unique molecular mass and distinct fragmentation pattern (as detailed in Section 3) make it an ideal compound for verifying method specificity and ensuring accurate identification in complex samples where isobaric interferences or co-elution with major alkaloids like ergovaline could lead to misquantification [2].

SAR Probe for Toxicosis Research

For veterinary pharmacologists and toxicologists investigating the molecular mechanisms of fescue toxicosis and ergotism, ergonine provides a structurally differentiated probe [1]. As outlined in the class-level inference (Section 3), its distinct peptide moiety and the pharmacological activity of its analogs suggest a different receptor interaction profile compared to the primary vasoconstrictive agents ergovaline and ergotamine [2]. This allows researchers to dissect the specific contribution of the ergopeptine side chain to the overall toxicological syndrome, moving beyond studying only the most abundant alkaloids [3].

Chemotaxonomic Marker for Fungal Studies

Mycologists and plant biologists can use ergonine as a chemotaxonomic marker to differentiate between strains of Claviceps and Epichloë endophytes [1]. Its presence, relative abundance, and co-occurrence with other alkaloids like ergovaline, as supported by occurrence pattern evidence (Section 3), can be correlated with fungal genotype, host plant species, or geographic origin [2]. An authentic standard is required for accurate semi-quantification and comparative metabolic profiling in ecological and agricultural research.

Dereplication Internal Standard

In natural product discovery programs focused on fungal secondary metabolites, ergonine serves as a valuable internal standard and a known entity for dereplication [1]. Its well-defined mass and MS/MS fragmentation characteristics (Section 3) allow researchers to rapidly identify it in complex extracts and crude fractions, saving time and resources that would otherwise be spent on the isolation and structural elucidation of a known compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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